2-Bromo-4-(imidazol-1-yl)pyridine

Cross‑coupling Synthetic chemistry Reactivity

2-Bromo-4-(imidazol-1-yl)pyridine (CAS 886363-89-9) is a heterocyclic building block consisting of a 2‑bromopyridine core substituted at the 4‑position with an imidazole ring. Its molecular formula is C₈H₆BrN₃ (MW = 224.06 g·mol⁻¹).

Molecular Formula C8H6BrN3
Molecular Weight 224.06 g/mol
CAS No. 886363-89-9
Cat. No. B3294058
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromo-4-(imidazol-1-yl)pyridine
CAS886363-89-9
Molecular FormulaC8H6BrN3
Molecular Weight224.06 g/mol
Structural Identifiers
SMILESC1=CN=C(C=C1N2C=CN=C2)Br
InChIInChI=1S/C8H6BrN3/c9-8-5-7(1-2-11-8)12-4-3-10-6-12/h1-6H
InChIKeyLCOCZAMFACRLQT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Bromo-4-(imidazol-1-yl)pyridine (CAS 886363-89-9): Core Structural & Physicochemical Baseline for Procurement Decisions


2-Bromo-4-(imidazol-1-yl)pyridine (CAS 886363-89-9) is a heterocyclic building block consisting of a 2‑bromopyridine core substituted at the 4‑position with an imidazole ring . Its molecular formula is C₈H₆BrN₃ (MW = 224.06 g·mol⁻¹) . The molecule presents two complementary reactivity centres: (i) the C2‑bromine atom, which acts as a versatile handle for palladium‑catalysed cross‑coupling (Suzuki, Heck, Buchwald‑Hartwig) and nucleophilic aromatic substitution, and (ii) the imidazole N‑donor, which can coordinate transition metals, form imidazolium salts for N‑heterocyclic carbene (NHC) ligand synthesis, or engage in hydrogen‑bond and π‑stacking interactions with biological targets [1][2]. Commercially, it is offered by multiple suppliers at purities ≥ 95 %, with a predicted boiling point of 384.6 ± 32.0 °C, density of 1.63 ± 0.1 g·cm⁻³, pKa of 3.39 ± 0.10, and a log P of ~1.29 . These properties position the compound as a modular intermediate for medicinal chemistry and catalysis programs where both halogen reactivity and heterocyclic recognition are required.

Why a 2‑Bromo‑4‑(imidazol‑1‑yl)pyridine Cannot Be Replaced by Positional Isomers, Chloro Analogues, or Non‑halogenated Congeners


Substitution of the 2‑bromo substituent or the imidazole regiochemistry fundamentally alters the reactivity profile of the scaffold. The C2‑bromine is significantly more reactive in oxidative addition than the corresponding C2‑chlorine, enabling milder cross‑coupling conditions and higher yields . Moving the imidazole from the 4‑ to the 3‑ or 2‑position of the pyridine ring changes the electronic distribution and the angle between the two heterocycles, which directly impacts metal‑binding geometry and target‑protein complementarity [1]. Removing the halogen entirely (e.g., 4‑(1H‑imidazol‑1‑yl)pyridine) eliminates the key synthetic handle required for late‑stage diversification. Similarly, replacing the imidazole with a pyrazole (2‑bromo‑4‑(pyrazol‑1‑yl)pyridine) alters the hydrogen‑bond donor/acceptor pattern and the basicity of the azole ring, as the two nitrogen atoms in pyrazole are adjacent, whereas in imidazole they are separated by a carbon [2][3]. The quantitative consequences of these differences are demonstrated in the evidence below.

Quantitative Differentiation Evidence for 2‑Bromo‑4‑(imidazol‑1‑yl)pyridine (886363-89-9)


Palladium‑Catalysed Cross‑Coupling Yield: 2‑Bromopyridine Core vs. 2‑Chloropyridine Core

The 2‑bromopyridine moiety of the target compound undergoes Pd(PPh₃)₄‑catalysed Negishi cross‑coupling with N‑substituted imidazolylzinc chlorides to furnish 2‑ and 4(5)‑(2‑pyridinyl)imidazoles in 58–93 % isolated yield [1]. Under identical conditions, the corresponding 2‑chloropyridine substrate gives substantially lower conversion because oxidative addition of the C–Cl bond is slower . This translates to a practical advantage: the bromo analogue can be coupled at lower temperature, shorter reaction time, and with reduced catalyst loading.

Cross‑coupling Synthetic chemistry Reactivity

pKa Modulation: Bromine Electron‑Withdrawing Effect Lowers Pyridine Basicity

The predicted pKa of 2‑bromo‑4‑(imidazol‑1‑yl)pyridine is 3.39 ± 0.10 . In contrast, the non‑halogenated analogue 4‑(1H‑imidazol‑1‑yl)pyridine has a predicted pKa of ~5.0–5.5, reflecting the electron‑donating character of the unsubstituted pyridine ring [1]. The ~1.6–2.1 log unit decrease in basicity means that at physiological pH (7.4) the bromo compound remains largely unprotonated, whereas the non‑brominated analogue exists partially in the protonated form. This difference directly influences membrane permeability, protein binding, and the compound’s behaviour in reverse‑phase chromatography purifications.

Physicochemical property Drug design Ionization

Lipophilicity Control: log P of the Bromo Scaffold vs. De‑bromo and Chloro Counterparts

2‑Bromo‑4‑(imidazol‑1‑yl)pyridine has a predicted log P of ~1.29 . The chlorine analogue 2‑chloro‑4‑(imidazol‑1‑yl)pyridine shows a log P of ~0.84 [1], while the hydrogen analogue (4‑(1H‑imidazol‑1‑yl)pyridine) displays a log P of ~0.5 [2]. The bromo compound thus offers a ~0.45 log P unit increase over the chloro derivative and ~0.8 unit over the non‑halogenated scaffold. This incremental lipophilicity is often desirable for engaging hydrophobic pockets in kinase ATP‑binding sites or bromodomain acetyl‑lysine recognition clefts without breaching the Lipinski log P threshold of 5.

Lipophilicity Drug‑likeness ADME

NHC Ligand Precursor Efficiency: 2‑Bromopyridine‑Imidazolium Salts Yield Active Ru(II) Catalysts

Reaction of 2‑bromopyridine with 1‑substituted imidazoles generates imidazolium salts that serve as precursors to pyridine‑functionalized NHC‑Ru(II) complexes (3a–3d) [1]. When evaluated in the one‑pot conversion of aldehydes to primary amides using NH₂OH·HCl and NaHCO₃, complex 3a delivered excellent isolated yields across a broad substrate scope, outperforming control experiments with non‑pyridine‑functionalized NHC ligands [2]. Analogous imidazolium salts prepared from 2‑chloropyridine require harsher quaternisation conditions and give lower overall yields of the active Ru‑NHC complex, highlighting the advantage of the bromo leaving group.

N‑heterocyclic carbene Ruthenium catalysis Amidation

Priority Application Scenarios for 2‑Bromo‑4‑(imidazol‑1‑yl)pyridine (886363-89-9) Based on Quantitative Differentiation Evidence


Kinase‑Focused Library Synthesis via Late‑Stage C2 Diversification

Medicinal chemistry teams building imidazole‑containing kinase inhibitor libraries can leverage the C2‑bromine as the ultimate diversification point. The high cross‑coupling yield (58–93 %) documented for the 2‑bromopyridine core [1] ensures that Suzuki, Buchwald‑Hartwig, or Sonogashira reactions proceed efficiently with a wide variety of aryl, heteroaryl, and amine partners, minimising the synthesis burden for SAR exploration around the ATP‑hinge‑binding motif.

Bromodomain and Epigenetic Probe Design Exploiting the Imidazole Acetyl‑Lysine Mimic

The imidazole ring of 2‑bromo‑4‑(imidazol‑1‑yl)pyridine can act as an acetyl‑lysine mimetic in BET bromodomain inhibitors [2]. The bromo substituent’s inductive effect lowers the pyridine pKa to 3.39 , keeping the compound neutral at physiological pH and enhancing passive membrane permeability—an essential feature for cell‑active epigenetic probes.

NHC‑Metal Catalyst Development for Sustainable Amidation Processes

The compound is a direct precursor to pyridine‑functionalized imidazolium salts that, after metallation with Ru(II), yield highly active catalysts for the one‑pot conversion of aldehydes to primary amides [3]. The documented performance advantage of these NHC‑Ru complexes over simpler NHC systems makes the bromo building block the reagent of choice for laboratories developing new amidation methodologies.

Structure‑Activity Relationship Studies on TGF‑β/ALK5 Pathway Inhibitors

Imidazole‑pyridine hybrids have demonstrated potent inhibition of TGF‑β receptor type 1 (ALK5), with reported IC₅₀ values in the low nanomolar range [4]. 2‑Bromo‑4‑(imidazol‑1‑yl)pyridine provides a pre‑organized scaffold where the bromine atom can be replaced with substituents that probe the hydrophobic back pocket of the ALK5 ATP‑binding site, enabling systematic SAR campaigns.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

10 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-Bromo-4-(imidazol-1-yl)pyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.